Synergistic Apoptosis with Paclitaxel: NU6140 vs. Purvalanol A
In HeLa cervical carcinoma cells, the combination of paclitaxel and NU6140 induced a significantly greater apoptotic response than the combination of paclitaxel and the alternative CDK inhibitor purvalanol A [1]. The apoptotic rate for the NU6140 combination was 86 ± 11%, compared to only 37 ± 8% for the purvalanol A combination [1]. Furthermore, caspase-9 and caspase-3 activation was approximately 4-fold higher in cells treated with paclitaxel and NU6140 [1].
| Evidence Dimension | Apoptotic response in HeLa cells |
|---|---|
| Target Compound Data | 86 ± 11% apoptosis |
| Comparator Or Baseline | Purvalanol A + paclitaxel: 37 ± 8% apoptosis |
| Quantified Difference | 2.3-fold increase in apoptotic rate |
| Conditions | HeLa cervical carcinoma cells treated with paclitaxel + inhibitor combination |
Why This Matters
This head-to-head data provides a clear, quantitative justification for procuring NU6140 over purvalanol A for any research model involving paclitaxel combination therapy or survivin-mediated apoptosis, where a stronger effect is required.
- [1] Pennati M, Campbell AJ, Curto M, et al. Potentiation of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor NU6140: a possible role for survivin down-regulation. Mol Cancer Ther. 2005;4(9):1328-1337. View Source
